molecular formula C17H12N2OS B5486550 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile

2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile

Cat. No. B5486550
M. Wt: 292.4 g/mol
InChI Key: NARDRLRXCVPKRW-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile, also known as MTFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTFA belongs to the class of compounds known as acrylonitriles, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has also been shown to reduce oxidative stress and improve antioxidant status. In addition, 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to improve cognitive function and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Another limitation is that the effects of 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile may vary depending on the experimental conditions, such as the dose and duration of treatment.

Future Directions

For research on 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile include investigating the mechanism of action, potential therapeutic applications, and synergistic effects with other compounds.

Synthesis Methods

2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Hantzsch reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde with a β-dicarbonyl compound in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a β-ketoester and ammonia in the presence of a catalyst. Both methods have been used to synthesize 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile with high yields and purity.

Scientific Research Applications

2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has also been shown to have neuroprotective effects and to improve cognitive function.

properties

IUPAC Name

(E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-12-11-21-17(19-12)14(10-18)9-15-7-8-16(20-15)13-5-3-2-4-6-13/h2-9,11H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARDRLRXCVPKRW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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